

Application Notes: Preparing Irdabisant Hydrochloride Stock Solutions for Cell Culture

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Compound of Interest

Compound Name: Irdabisant Hydrochloride

Cat. No.: B12409709

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Irdabisant Hydrochloride (also known as CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.^{[1][2]} It readily penetrates the blood-brain barrier and is orally active.^[1] The H3R is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons.^{[3][4]} As an antagonist/inverse agonist, Irdabisant blocks the constitutive activity of the H3R and the binding of histamine, which in turn enhances the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.^{[2][3]} This mechanism of action gives Irdabisant cognition-enhancing and wake-promoting properties, making it a valuable tool for research in areas such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).^{[1][4]}

Proper preparation of **Irdabisant Hydrochloride** stock solutions is critical for obtaining accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for preparing a sterile, high-concentration stock solution for use in cell culture experiments.

Physicochemical and Handling Properties

All quantitative data regarding **Irdabisant Hydrochloride** is summarized in the table below for quick reference.

Property	Value	Citations
IUPAC Name	3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride	[5]
Molecular Formula	C ₁₈ H ₂₄ ClN ₃ O ₂	[6]
Molecular Weight	349.86 g/mol	[6]
Solubility	Soluble in DMSO (e.g., 50 mg/mL); Insoluble in water.	[2][7]
Recommended Solvent	Dimethyl sulfoxide (DMSO), cell culture grade.	[8]
Storage (Powder)	Store at -20°C for up to 3 years.	[6]
Storage (Stock Solution)	Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[6][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Irdabisant Hydrochloride** in DMSO. It is crucial to use aseptic techniques throughout the procedure to maintain the sterility of the stock solution for cell culture applications.

3.1 Materials

- **Irdabisant Hydrochloride** powder (e.g., CAS No. 1005398-61-7)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

- Sterile, conical-bottom microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Sterile pipette tips
- Vortex mixer
- Optional: Sonicator water bath

3.2 Safety Precautions

- Work in a Class II biological safety cabinet (BSC) or a laminar flow hood to maintain sterility.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Consult the Safety Data Sheet (SDS) for **Irdabisant Hydrochloride** before handling.

3.3 Stock Solution Preparation Procedure

- Pre-warm DMSO: Bring the sterile DMSO to room temperature before use.
- Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.50 mg of **Irdabisant Hydrochloride** powder into the tube.
 - Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
 - $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - For 1 mL of a 10 mM stock: $0.001 \text{ L} \times 0.010 \text{ mol/L} \times 349.86 \text{ g/mol} = 0.0034986 \text{ g} = 3.50 \text{ mg}$
- Dissolve in DMSO: Using a sterile pipette, add 1.0 mL of sterile, room-temperature DMSO to the tube containing the **Irdabisant Hydrochloride** powder.
- Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath

to aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates are present.

- Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μ L or 50 μ L) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[8]
- Store Properly: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year).[6]

3.4 Preparing Working Solutions

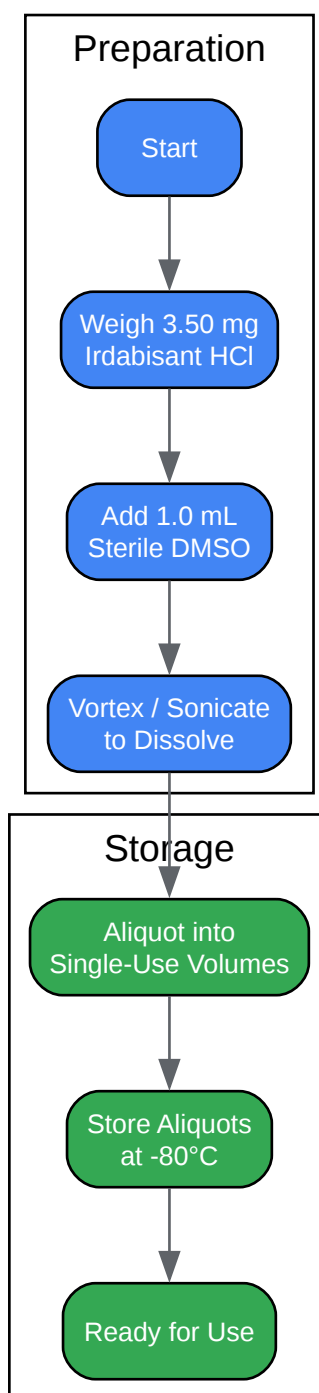
To prepare a working solution for treating cells, thaw a single aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration.

- Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualized Workflow and Signaling Pathway

4.1 Experimental Workflow

The following diagram outlines the key steps for preparing the **Irdabisant Hydrochloride** stock solution.

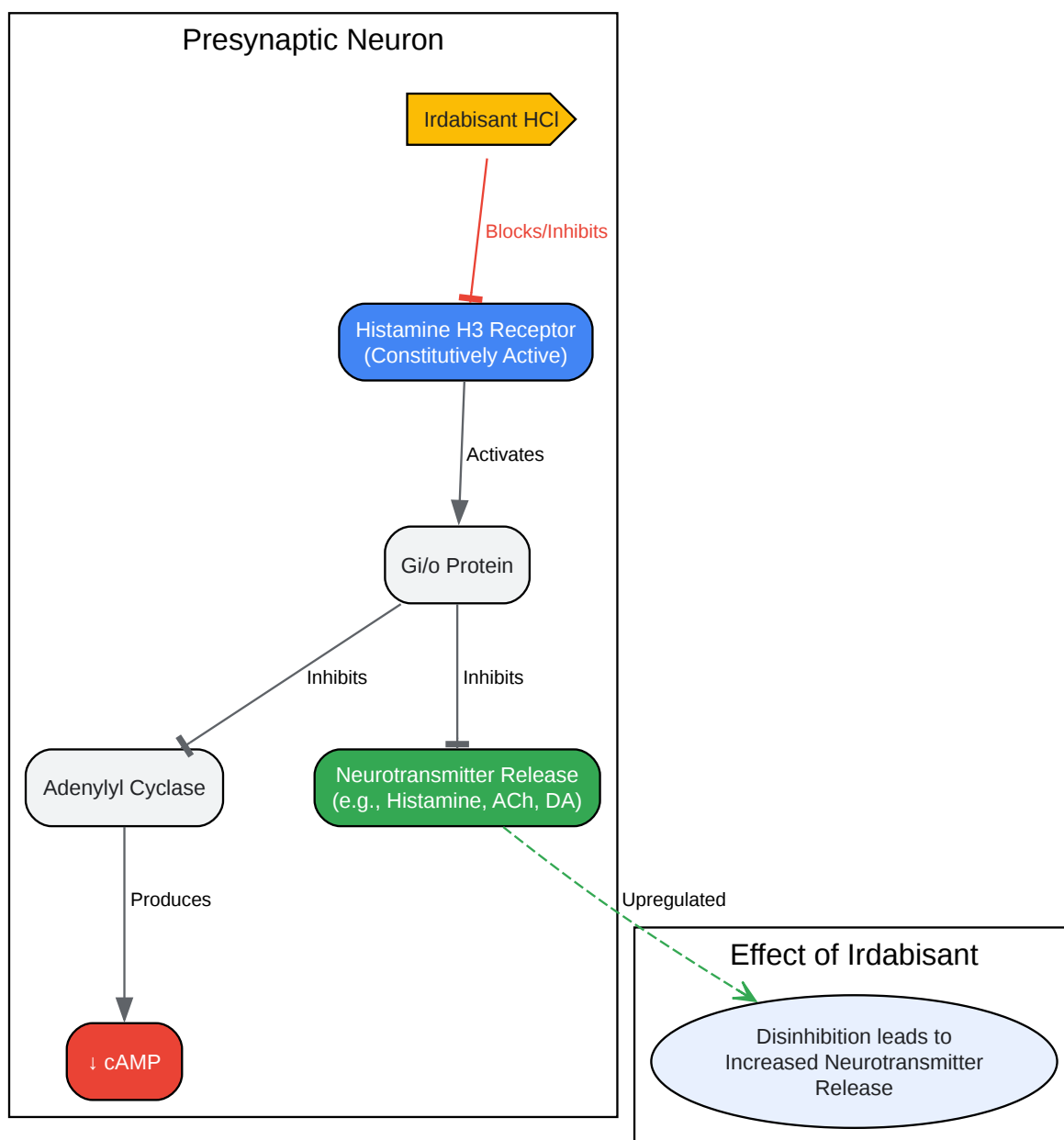


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Caption: Workflow for preparing a 10 mM Irdabisant HCl stock solution.

4.2 Mechanism of Action: Histamine H3 Receptor Signaling

Irdabisant acts as an antagonist/inverse agonist at the Gi-coupled histamine H3 receptor. This action inhibits the downstream signaling cascade and removes the receptor's tonic inhibitory effect on neurotransmitter release.



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